molecular formula C12H14N2O3 B13985906 1-(2-Methyl-4-nitrophenyl)-4-piperidinone CAS No. 1094646-16-8

1-(2-Methyl-4-nitrophenyl)-4-piperidinone

Cat. No.: B13985906
CAS No.: 1094646-16-8
M. Wt: 234.25 g/mol
InChI Key: YRIOFBOFYFAFIQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidinones with different functional groups.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)-4-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2-Methyl-4-nitrophenyl)-4-piperidinol: A similar compound with a hydroxyl group instead of a ketone.

    1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.

    1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxamide: A compound with an amide group.

Uniqueness: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1094646-16-8

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(2-methyl-4-nitrophenyl)piperidin-4-one

InChI

InChI=1S/C12H14N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

YRIOFBOFYFAFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(=O)CC2

Origin of Product

United States

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